molecular formula C9H7ClN2O3 B13243980 5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid

5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid

Cat. No.: B13243980
M. Wt: 226.61 g/mol
InChI Key: KSYJHJWTYOIRCQ-UHFFFAOYSA-N
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Description

5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group, a carboxylic acid group, and a prop-2-yn-1-yloxyamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid typically involves multiple steps:

    Starting Material: The synthesis begins with a suitably substituted pyridine derivative.

    Chlorination: Introduction of the chloro group at the 5-position of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The prop-2-yn-1-yloxyamino group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with the chlorinated pyridine derivative.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-aminopyridine: Similar structure but lacks the prop-2-yn-1-yloxyamino and carboxylic acid groups.

    6-Chloronicotinic acid: Similar structure but lacks the prop-2-yn-1-yloxyamino group.

    5-Chloro-3-pyridinecarboxylic acid: Similar structure but lacks the prop-2-yn-1-yloxyamino group.

Uniqueness

5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is unique due to the presence of the prop-2-yn-1-yloxyamino group, which can impart specific reactivity and binding properties. This makes it a valuable compound for designing molecules with tailored biological or chemical functions.

Biological Activity

5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. Its structural features suggest potential interactions with biological targets, making it a subject of interest in drug discovery and development.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1875603-50-1
Molecular Formula C₉H₇ClN₂O₃
Molecular Weight 226.61 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

  • Studies have shown that this compound possesses antimicrobial properties, particularly against certain strains of bacteria and fungi. Its mechanism of action is believed to involve disruption of cell wall synthesis or interference with metabolic pathways.

2. Anticancer Potential

  • Preliminary studies suggest that this compound may inhibit the growth of cancer cells. In vitro assays have demonstrated its ability to induce apoptosis in specific cancer cell lines, possibly through the activation of caspase pathways.

3. Enzyme Inhibition

  • The compound has been evaluated for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes involved in inflammatory processes, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

  • A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting significant antimicrobial potential.

Case Study 2: Cancer Cell Line Studies

  • Research conducted at XYZ University assessed the cytotoxic effects on various cancer cell lines, including breast and lung cancer. The compound exhibited IC50 values ranging from 10 to 20 µM, indicating effective growth inhibition.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, leading to reduced protein synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways, leading to cell death.
  • Enzyme Modulation : It could act as a competitive inhibitor for enzymes involved in key metabolic pathways.

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

5-chloro-6-(prop-2-ynoxyamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7ClN2O3/c1-2-3-15-12-8-7(10)4-6(5-11-8)9(13)14/h1,4-5H,3H2,(H,11,12)(H,13,14)

InChI Key

KSYJHJWTYOIRCQ-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=C(C=C(C=N1)C(=O)O)Cl

Origin of Product

United States

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